molecular formula C9H20N2O2 B1531426 Propamocarb-d7 CAS No. 1398065-89-8

Propamocarb-d7

Cat. No.: B1531426
CAS No.: 1398065-89-8
M. Wt: 195.31 g/mol
InChI Key: WZZLDXDUQPOXNW-GZAMCDGTSA-N
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Description

Propamocarb-d7 is a deuterated analog of the systemic fungicide propamocarb. It is primarily used as a reference standard in analytical chemistry, particularly in the quantification of pesticide residues in food and environmental samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for accurate and precise measurements .

Scientific Research Applications

Propamocarb-d7 is widely used in scientific research for various applications:

Safety and Hazards

Propamocarb D7 is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as Aquatic Acute 3, indicating it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .

Future Directions

As an isotope-labeled analog, Propamocarb D7 is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps overcome the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis . Therefore, the use of Propamocarb D7 and similar compounds is likely to increase in the future as the need for accurate pesticide analysis grows.

Biochemical Analysis

Biochemical Properties

Propamocarb D7 plays a significant role in biochemical reactions, particularly in the context of pesticide analysis. It interacts with various enzymes and proteins involved in the metabolic pathways of plants. The deuterium substitution in Propamocarb D7 allows it to exhibit nearly identical physical properties to its non-labeled counterpart, propamocarb, ensuring consistent behavior during sample preparation and analysis . This interaction is crucial for accurate quantification and analysis of pesticide residues in agricultural products.

Cellular Effects

Propamocarb D7 influences various cellular processes, particularly in plant cells. It affects cell signaling pathways, gene expression, and cellular metabolism by acting as a standard for comparison in analytical studies. The presence of Propamocarb D7 ensures that the analytical results are accurate and reliable, thereby aiding in the assessment of pesticide impact on cellular functions .

Molecular Mechanism

At the molecular level, Propamocarb D7 exerts its effects through binding interactions with biomolecules. The deuterium-labeled compound mimics the behavior of propamocarb, allowing it to participate in enzyme inhibition or activation processes. This interaction is essential for the accurate measurement of pesticide residues, as it ensures that the analytical standards are consistent with the actual pesticide compounds present in the samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propamocarb D7 are observed over time to ensure its stability and reliability as an analytical standard. Studies have shown that Propamocarb D7 maintains its stability and does not degrade significantly over time, ensuring consistent results in long-term studies. This stability is crucial for accurate pesticide residue analysis in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Propamocarb D7 vary with different dosages in animal models. At lower dosages, Propamocarb D7 serves as an effective internal standard for pesticide analysis without causing any adverse effects. At higher dosages, there may be potential toxic or adverse effects, which need to be carefully monitored in experimental studies .

Metabolic Pathways

Propamocarb D7 is involved in various metabolic pathways, particularly those related to pesticide metabolism in plants. It interacts with enzymes and cofactors that facilitate the breakdown and detoxification of pesticide compounds. This interaction is essential for understanding the metabolic flux and changes in metabolite levels in response to pesticide exposure .

Transport and Distribution

Within cells and tissues, Propamocarb D7 is transported and distributed similarly to its non-labeled counterpart, propamocarb. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This distribution is crucial for ensuring that the analytical standards accurately reflect the behavior of the actual pesticide compounds in biological systems .

Subcellular Localization

Propamocarb D7 exhibits specific subcellular localization, which is essential for its activity and function as an analytical standard. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Propamocarb D7 accurately mimics the behavior of propamocarb in biological systems, thereby providing reliable analytical results .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propamocarb-d7 is synthesized by substituting the hydrogen atoms in propamocarb with deuterium. The synthetic route involves the reaction of deuterated reagents with the precursor molecules under controlled conditions. The process typically requires the use of deuterated solvents and catalysts to ensure the complete incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carried out in specialized facilities equipped to handle deuterated compounds. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Propamocarb-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Propamocarb: The non-deuterated analog of Propamocarb-d7, used as a systemic fungicide.

    Chlorpropham (isopropyl-d7): Another deuterated pesticide used as an internal standard in analytical chemistry.

    Hexaconazole (butyl-2,2,3,3,4,4,4-d7): A deuterated fungicide used for similar applications.

Uniqueness

This compound is unique due to its specific application as a deuterated internal standard for the quantification of pesticide residues. Its stable isotope label provides high accuracy and precision in analytical measurements, making it a valuable tool in scientific research and regulatory compliance .

Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLDXDUQPOXNW-GZAMCDGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.